(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
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Overview
Description
(Bicyclo[221]heptan-1-yl)methanesulfonic acid is a chemical compound characterized by its bicyclic structure, which includes a heptane ring fused with a methanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with methanesulfonic acid. One common method includes the oxidation of bicyclo[2.2.1]heptane derivatives followed by sulfonation using methanesulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and sulfonation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the bicyclic structure while achieving efficient sulfonation .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The methanesulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various catalysts are employed.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced bicyclic compounds, and substituted bicyclo[2.2.1]heptane derivatives .
Scientific Research Applications
(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group plays a crucial role in binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
- Camphor-10-sulfonic acid
- Bicyclo[2.2.1]heptane-1-methanesulfonic acid derivatives
Properties
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c9-12(10,11)6-8-3-1-7(5-8)2-4-8/h7H,1-6H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQBTYDSNWTPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594302 |
Source
|
Record name | (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57017-86-4 |
Source
|
Record name | (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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